Harpagide

Descripción

Propiedades

IUPAC Name |

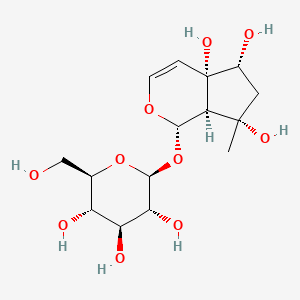

(1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWSHXDEJOOIND-YYDKPPGPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988983 | |

| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6926-08-5 | |

| Record name | Harpagide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6926-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harpagide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006926085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a,5,7-Trihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,4aα,5α,7α,7aα)]-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARPAGIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF59XHX7SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Harpagide: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harpagide is an iridoid glycoside, a class of monoterpenoids known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This compound has garnered significant scientific interest due to its potential therapeutic properties, including anti-inflammatory and analgesic effects. A thorough understanding of its natural origins and analytical procedures is crucial for its further investigation and potential clinical applications.

Natural Sources and Plant Distribution

This compound is found in several plant families, with a notable presence in the Lamiaceae, Pedaliaceae, and Scrophulariaceae.[1][2]

Primary Plant Families and Genera:

-

Pedaliaceae: The most well-known source of this compound is Harpagophytum procumbens, commonly known as Devil's Claw.[3][4] This plant, native to Southern Africa, is a significant source of both this compound and its derivative, harpagoside.[3] The secondary tubers of H. procumbens are harvested for their medicinal properties.

-

Lamiaceae (Mint Family): this compound is considered a key chemotaxonomic marker for the Lamiaceae family. It is particularly abundant in the genera Ajuga, Stachys, and Teucrium. Several species within these genera have been identified as rich sources of this compound and its derivatives, such as 8-O-acetyl-harpagide.

-

Scrophulariaceae (Figwort Family): Various species within the Scrophulariaceae family are known to contain this compound. The genera Scrophularia and Verbascum are notable examples. For instance, North American native species such as Scrophularia lanceolata and Scrophularia marilandica have been shown to accumulate this compound.

-

Other Families: The presence of this compound has also been reported in other botanical families within the Asteridae subclass.

Geographical Distribution:

The distribution of this compound-containing plants is widespread. Harpagophytum procumbens is primarily found in the Kalahari region of Southern Africa. Species of Scrophularia are distributed across the Northern Hemisphere, with some species being endemic to North America. The Lamiaceae family has a global distribution, with representative species found in diverse climates and geographical regions.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage, and environmental conditions. The following table summarizes available quantitative data on this compound and its closely related derivative, harpagoside, in various plant sources.

| Plant Species | Family | Plant Part | Compound | Concentration (% dry weight) | Reference |

| Scrophularia lanceolata | Scrophulariaceae | Leaves | Harpagoside | 0.63% (full sun) | |

| Scrophularia lanceolata | Scrophulariaceae | Leaves | Harpagoside | 0.43% (shade) | |

| Scrophularia marilandica | Scrophulariaceae | Leaves | Harpagoside | 0.24% | |

| Scrophularia scorodonia | Scrophulariaceae | Leaves | Harpagoside | up to 1.9% | |

| Melittis melissophyllum | Lamiaceae | Shoots (in vitro) | This compound | up to 0.619% | |

| Melittis melissophyllum | Lamiaceae | Shoots (in vitro) | 8-O-acetyl-harpagide | up to 0.255% | |

| Harpagophytum procumbens | Pedaliaceae | Secondary Roots | Harpagoside | 1.4 - 2.0% (in commercial preparations) | |

| Harpagophytum procumbens | Pedaliaceae | Roots (CO2 extract) | Harpagoside | up to 30% |

Biosynthesis of this compound

This compound, like other iridoids, is biosynthesized via the mevalonate (MVA) and the methylerythritol 4-phosphate (MEP) pathways, which produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The core iridoid skeleton is formed from geranyl pyrophosphate (GPP). While the complete biosynthetic pathway of this compound is not fully elucidated, a proposed pathway based on studies of related iridoid glycosides is outlined below.

Experimental Protocols

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from plant material is described below. This protocol may require optimization depending on the specific plant matrix.

1. Sample Preparation:

-

Air-dry the plant material (e.g., roots, leaves) at room temperature or in an oven at a controlled temperature (e.g., 40-50 °C) to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical mill.

2. Extraction:

-

Maceration: Suspend the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) at a specific solid-to-liquid ratio (e.g., 1:10 w/v). The mixture is then agitated for a defined period (e.g., 24-48 hours) at room temperature.

-

Ultrasonic-Assisted Extraction (UAE): Place the plant material and solvent mixture in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.

-

Supercritical Fluid Extraction (SFE): For a more selective extraction, supercritical CO2, often with a modifier like ethanol, can be used. This method can yield extracts with a high concentration of harpagoside and related compounds.

3. Filtration and Concentration:

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain a crude extract.

4. Purification (Optional):

-

The crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography (e.g., silica gel or Sephadex LH-20) to isolate this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantification of this compound in plant extracts.

1. Instrumentation:

-

An HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis or photodiode array (PDA) detector.

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with a small amount of acid like phosphoric acid or formic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25-30 °C.

-

Detection Wavelength: this compound and its derivatives are typically detected at around 280 nm.

-

Injection Volume: A standard injection volume of 10-20 µL is common.

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Solution: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from a plant sample.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, plant distribution, and analytical methodologies for the iridoid glycoside this compound. The information compiled here, including quantitative data and detailed protocols, serves as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The widespread distribution of this compound in various plant families, coupled with its potential therapeutic activities, underscores the importance of continued research into this promising natural compound. The provided experimental workflows and biosynthetic pathway diagram offer valuable tools for guiding future investigations into the extraction, analysis, and biological functions of this compound.

References

Biosynthesis pathway of Harpagide in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Harpagide in Plants

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an iridoid glycoside, a class of monoterpenoid natural products known for their significant pharmacological activities, most notably the anti-inflammatory properties of its derivative, harpagoside. Found in several plant species, including Harpagophytum procumbens (Devil's Claw), the biosynthetic pathway of this compound is a subject of considerable research interest for its potential in metabolic engineering and pharmaceutical production. This document provides a detailed overview of the current understanding of the this compound biosynthetic pathway, summarizing key enzymatic steps, presenting available quantitative data, outlining common experimental protocols for pathway elucidation, and providing visual diagrams of the core biochemical and experimental workflows.

Introduction to Iridoid Biosynthesis

Iridoids are a large family of monoterpenoids characterized by a cyclopentanopyran ring system.[1] Their biosynthesis originates from the universal C10 precursor, geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (MEP) pathway in plastids.[2] The formation of the core iridoid skeleton is a multi-step enzymatic process involving hydroxylation, oxidation, and a key reductive cyclization.[3][4] While the early steps of iridoid biosynthesis are well-characterized in model plants like Catharanthus roseus, the precise terminal steps leading to specific iridoids like this compound are not yet fully elucidated and are often proposed based on studies in related species.[5]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that begins with the formation of the iridoid backbone and is followed by a series of oxidative modifications. The pathway can be broadly divided into two major parts: the formation of the core iridoid skeleton and the subsequent tailoring steps to yield this compound.

Formation of the Core Iridoid Skeleton

The initial steps are common to the biosynthesis of many iridoids and are well-documented.

-

Geraniol Formation: The pathway initiates with the dephosphorylation of Geranyl Pyrophosphate (GPP) to geraniol, catalyzed by Geraniol Synthase (GES) .

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This reaction is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450-dependent monooxygenase (CYP76 family). This enzyme requires a partner, Cytochrome P450 Reductase (CPR) , for the transfer of electrons from NADPH.

-

Oxidation to 8-Oxogeranial: The alcohol groups of 8-hydroxygeraniol are then oxidized to aldehydes, yielding 8-oxogeranial. This two-step oxidation is catalyzed by an oxidoreductase, 8-hydroxygeraniol oxidase (HGO) .

-

Reductive Cyclization: In a key bifurcation step, the linear 8-oxogeranial is converted into the cyclic iridoid scaffold. The enzyme Iridoid Synthase (ISY) , an NADPH-dependent reductase, catalyzes a 1,4-reduction of 8-oxogeranial to form a reactive enol intermediate, which then undergoes a spontaneous or enzyme-assisted cyclization to form nepetalactol stereoisomers, the foundational structures of all iridoids. Recent research has also identified specific Iridoid Cyclases (IC) that catalyze the formation of specific nepetalactol stereoisomers from the 8-oxocitronellyl enol intermediate.

Proposed Tailoring Steps to this compound

The steps from the initial iridoid skeleton to this compound are less defined but a plausible route has been proposed based on related pathways.

-

Isomerization and Intermediate Formation: The pathway likely proceeds through an isomer of iridodial, such as 8-epi-iridodial.

-

Glycosylation and Oxidations: This intermediate is believed to undergo carboxylation followed by glycosylation. A subsequent decarboxylation and a series of three P450-type oxidation reactions are hypothesized to produce the final this compound structure. The specific enzymes (e.g., glycosyltransferases, P450s) for these terminal steps in this compound biosynthesis have not yet been functionally characterized.

The diagram below illustrates the proposed biosynthetic pathway from the precursor GPP to the final this compound molecule.

References

- 1. Phylogeny-Aware Chemoinformatic Analysis of Chemical Diversity in Lamiaceae Enables Iridoid Pathway Assembly and Discovery of Aucubin Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of iridoid cyclase completes the iridoid pathway in asterids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABC Herbalgram Website [herbalgram.org]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Harpagide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harpagide is a naturally occurring iridoid glycoside recognized for its significant anti-inflammatory and analgesic properties.[1][2] Primarily isolated from plant species such as Harpagophytum procumbens (commonly known as devil's claw), this compound serves as a crucial chemical marker and a key intermediate in the biosynthesis of other related iridoids, including harpagoside.[3][4] This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data. It also outlines the experimental methodologies typically employed for its isolation and structural elucidation and visualizes its biosynthetic origins.

Chemical Structure and Properties

This compound is classified as an iridoid glycoside. Its core structure consists of a cyclopentanopyran skeleton, which is characteristic of iridoids, attached to a glucose molecule via a glycosidic bond.[3]

The fundamental properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₁₀ | |

| Molecular Weight | 364.35 g/mol | |

| IUPAC Name | (1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol | |

| CAS Number | 6926-08-5 |

The structure features several hydroxyl groups, contributing to its polarity and water solubility. The iridoid core is a bicyclic system formed by the fusion of a cyclopentane ring and a dihydropyran ring.

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional structure and biological activity. The absolute configuration of these stereocenters has been determined through extensive spectroscopic analysis and is explicitly defined in its IUPAC name.

The established absolute configuration for the chiral centers in the this compound molecule is as follows: 1S, 4aS, 5R, 7S, 7aR for the iridoid core, and 2S, 3R, 4S, 5S, 6R for the glucose moiety. This precise spatial arrangement of atoms is critical for its interaction with biological targets. The stereochemistry is consistently represented across chemical databases, ensuring unambiguous identification.

Spectroscopic Data for Structural Elucidation

The structure of this compound has been primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature, which are instrumental for the structural confirmation of the molecule.

Table 1: ¹H-NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 4.85 | d | 8.0 |

| 3 | 6.20 | d | 6.0 |

| 4 | 4.95 | dd | 6.0, 1.5 |

| 5 | 2.60 | m | |

| 6α | 1.80 | m | |

| 6β | 2.10 | m | |

| 7 | 1.95 | m | |

| 9 | 2.45 | m | |

| 10 | 1.05 | d | 7.0 |

| 1' | 4.50 | d | 7.5 |

| 2' | 3.00 | t | 8.5 |

| 3' | 3.15 | t | 8.5 |

| 4' | 3.10 | t | 8.5 |

| 5' | 3.25 | m | |

| 6'a | 3.65 | dd | 11.5, 5.5 |

| 6'b | 3.45 | dd | 11.5, 7.0 |

Note: Data compiled from representative literature. Actual values may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C-NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm |

| 1 | 94.5 |

| 3 | 140.5 |

| 4 | 104.0 |

| 5 | 45.0 |

| 6 | 38.0 |

| 7 | 78.5 |

| 8 | 77.0 |

| 9 | 57.5 |

| 10 | 22.0 |

| 11 | - |

| 1' | 99.0 |

| 2' | 73.5 |

| 3' | 76.5 |

| 4' | 70.0 |

| 5' | 77.0 |

| 6' | 61.0 |

Note: Data compiled from representative literature. Actual values may vary slightly based on solvent and experimental conditions.

Experimental Protocols for Isolation and Structure Elucidation

The isolation and structural determination of this compound from plant material follow a standardized workflow common in natural product chemistry.

4.1. Extraction and Isolation

-

Plant Material Preparation : Dried and powdered plant material (e.g., roots of Harpagophytum procumbens) is the starting point.

-

Extraction : The powder is typically subjected to solvent extraction, often using methanol or ethanol, which are effective for polar compounds like glycosides. This may be performed at room temperature or with gentle heating (e.g., using a Soxhlet apparatus).

-

Fractionation : The crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity. This compound, being polar, typically concentrates in the aqueous or ethyl acetate fractions.

-

Chromatographic Purification : The enriched fraction is subjected to multiple rounds of chromatography for final purification.

-

Column Chromatography : Silica gel or reversed-phase (C18) column chromatography is used for initial separation.

-

High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is employed for the final isolation of pure this compound.

-

4.2. Structure Elucidation

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and deduce the molecular formula of the isolated compound.

-

NMR Spectroscopy : The pure compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD), and a series of NMR experiments are conducted.

-

1D NMR : ¹H and ¹³C NMR spectra provide information about the number and chemical environment of protons and carbons.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule and confirming the overall structure.

-

-

Determination of Absolute Configuration : The absolute stereochemistry is typically determined by comparing experimental data with that of known compounds, or through advanced techniques.

-

Chiroptical Spectroscopy : Techniques like Electronic Circular Dichroism (ECD) involve comparing the experimental spectrum with quantum-chemically calculated spectra for possible stereoisomers to find the best match.

-

X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.

-

Biosynthesis of this compound

This compound is synthesized in plants via the mevalonate pathway. It is a key intermediate in the formation of other iridoids, such as harpagoside. The pathway begins with geranyl pyrophosphate (GPP) and involves a series of enzymatic oxidation, cyclization, and glycosylation steps.

Caption: Proposed biosynthetic pathway of this compound and Harpagoside.

References

A Technical Guide to the Physicochemical Properties of Pure Harpagide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of pure harpagide, an iridoid glycoside of significant interest in pharmacological research. The information is compiled to support research and development activities, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological and analytical workflows.

Core Physicochemical Properties

This compound is a monoterpenoid glycoside found in several plant species, notably from the genera Harpagophytum and Scrophularia. Its chemical and physical characteristics are fundamental to its handling, analysis, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₁₀ | [1][2][3][4][5] |

| Molecular Weight | 364.34 g/mol | |

| CAS Number | 6926-08-5 | |

| Appearance | White needle-shaped crystals; Off-white to yellow solid | |

| Melting Point | 228-229 °C | |

| Boiling Point | 637.10 °C (Estimated) | |

| LogP (o/w) | -3.690 (Estimated); -3.3 (Computed XlogP3-AA) |

Solubility Profile

This compound's high degree of hydroxylation renders it a polar molecule with distinct solubility characteristics.

| Solvent | Solubility | Source |

| Water | Readily soluble (Estimated: 1,000,000 mg/L at 25 °C) | |

| Methanol | Easily soluble | |

| DMSO | 72-74 mg/mL; up to 100 mg/mL with ultrasonication |

For in vivo and in vitro studies, complex solvent systems have been developed to ensure solubility and delivery. A common formulation involves a multi-component system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Spectral Characteristics

-

UV-Vis Spectroscopy : this compound exhibits weak ultraviolet (UV) absorption, which presents a challenge for quantification using standard HPLC-UV methods. However, detection is possible at lower wavelengths, with one validated HPLC method utilizing a detection wavelength of 210 nm.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly effective technique for the sensitive and specific quantification of this compound. Studies have detailed its fragmentation patterns under electron bombardment. UPLC-MS/MS methods are frequently employed for its analysis in complex biological matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique used for the structural elucidation and identification of this compound, confirming its iridoid glycoside structure.

Stability

The stability of pure this compound is a critical consideration for storage and experimental design.

-

In Aqueous Solution : At ambient temperature, this compound in solution is reported to be stable for no more than one hour.

-

Long-Term Storage : For long-term preservation, stock solutions should be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month), protected from light.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of this compound.

Protocol 1: Quantification by UPLC-MS/MS

This method is adapted from protocols developed for the quantitative analysis of this compound in plant extracts and culture media.

-

Chromatographic System : Waters ACQUITY® UPLC® system coupled to a Waters TQD mass spectrometer with an electrospray ionization (ESI) source.

-

Column : Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm particle size).

-

Mobile Phase :

-

Eluent A: 0.1% (v/v) formic acid in water.

-

Eluent B: 0.1% (v/v) formic acid in acetonitrile.

-

-

Gradient Elution : A linear gradient is applied to separate the analyte from the matrix.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 1 µL.

-

MS/MS Detection Parameters :

-

Ionization Mode : ESI Negative.

-

Source Temperature : 150°C.

-

Desolvation Temperature : 350°C.

-

Capillary Potential : 3.00 kV.

-

Cone Potential & Collision Energy : Optimized for specific parent-daughter ion transitions of this compound.

-

-

Quantification : Analysis is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Protocol 2: Quantification by HPLC-UV

Due to this compound's low UV chromophore, this method requires detection at a low wavelength and is suitable for samples where this compound is present at higher concentrations.

-

Chromatographic System : Agilent Technologies HPLC system or equivalent with a UV detector.

-

Column : ZORBAX SB-C18 column (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase :

-

Eluent A: Water containing 0.03% phosphoric acid.

-

Eluent B: Acetonitrile.

-

-

Gradient Elution : A gradient program is run to separate this compound and related compounds.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25°C.

-

UV Detection : Wavelength set to 210 nm for the detection of this compound.

-

Quantification : A calibration curve is generated using certified this compound standard over a concentration range of approximately 0.05 to 1.5 µg.

Protocol 3: Isolation by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective preparative technique for isolating polar compounds like iridoid glycosides from crude plant extracts. This protocol is based on the successful isolation of the related compound harpagoside.

-

HSCCC Instrument : A preparative HSCCC unit.

-

Solvent System Selection : A two-phase solvent system is selected based on the partition coefficient (K) of this compound. A system such as chloroform/n-butanol/methanol/water (4:1:3:2, v/v/v/v) is a viable starting point.

-

Procedure :

-

The HSCCC column is filled entirely with the stationary phase.

-

The mobile phase is then pumped through the column at a specific flow rate while the apparatus is rotated at high speed (e.g., 900 rpm).

-

Once hydrodynamic equilibrium is reached, the crude extract dissolved in the solvent mixture is injected.

-

The effluent is continuously monitored by a UV detector and collected in fractions.

-

-

Analysis : The collected fractions are analyzed by HPLC or TLC to identify those containing pure this compound.

Biological Interactions and Signaling Pathways

While its precursor, harpagoside, is known for anti-inflammatory effects, this compound itself exhibits complex immunomodulatory activities. It has been shown to decrease TNFα secretion in differentiated macrophage-like THP-1 cells. Conversely, in undifferentiated monocytic THP-1 cells, it can induce the mRNA expression of cell adhesion molecules involved in leukocyte migration, such as ICAM-1 and L-selectin. Some studies also suggest this compound can have a pro-inflammatory effect by increasing COX-2 expression, potentially antagonizing the effects of other compounds in crude extracts.

Caption: this compound's dual immunomodulatory effects in THP-1 cells.

Experimental Workflow Visualizations

The accurate quantification of this compound from a complex matrix is a multi-step process. The following diagram illustrates a typical workflow for UPLC-MS/MS analysis.

Caption: Standard workflow for UPLC-MS/MS quantification of this compound.

References

Harpagide: A Technical Guide to its Anti-inflammatory and Analgesic Properties

For Researchers, Scientists, and Drug Development Professionals

Harpagide, an iridoid glycoside primarily found in the plant Harpagophytum procumbens (commonly known as Devil's Claw), has garnered significant scientific interest for its potent anti-inflammatory and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key experimental studies, detailed methodologies, and visual representations of its molecular interactions.

Quantitative Data on Bioactivity

The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the anti-inflammatory and analgesic efficacy of this compound and its related compound, harpagoside.

Table 1: In Vitro Anti-inflammatory Activity of this compound and Harpagoside

| Compound | Assay | Cell Line | Inducer | Target | Metric | Value | Reference |

| Harpagoside | Nitric Oxide (NO) Release | RAW 264.7 Macrophages | LPS (100 ng/mL) | iNOS | IC50 | 39.8 µM | [4] |

| Harpagoside | NF-κB Transcriptional Activity | RAW 264.7 Macrophages | LPS | NF-κB | IC50 | 96.4 µM | [4] |

| This compound | Pro-inflammatory Cytokine Production | Rat Articular Chondrocytes | TNF-α | IL-1β, IL-6, COX-2, MMP-13 | Effective Concentration | 10 µM | |

| Harpagoside | Pro-inflammatory Cytokine Production | RAW 264.7 Macrophages | LPS | IL-1β, IL-6, TNF-α | Effective Concentration | 200 µM | |

| Harpagoside | COX-1 Inhibition | Whole Blood Assay | - | COX-1 | % Inhibition | 37.2% | |

| Harpagoside | COX-2 Inhibition | Whole Blood Assay | LPS | COX-2 | % Inhibition | 29.5% | |

| Harpagoside | Nitric Oxide (NO) Production | Whole Blood Assay | LPS | iNOS | % Inhibition | 66% | |

| Harpagoside | Molecular Docking | - | - | COX-2 | Binding Energy | -9.13 kcal/mol | |

| This compound | Molecular Docking | - | - | COX-2 | Binding Energy | -5.53 kcal/mol |

Table 2: In Vivo Analgesic Activity of Harpagophytum procumbens Extract

| Model | Species | Treatment | Dosage | Effect | Reference |

| Postoperative Pain (Plantar Incision) | Rat | H. procumbens extract | 300 mg/kg | Significant increase in mechanical withdrawal threshold | |

| Neuropathic Pain (Spared Nerve Injury) | Rat | H. procumbens extract | 300 mg/kg | Significantly alleviated hypersensitivity | |

| Carrageenan-induced Edema | Rat | Aqueous extract | 100 mg/kg | Significant anti-inflammatory effect | |

| Acetic Acid-induced Writhing | Mouse | Aqueous extract | 100 mg/kg | Significant analgesic effect |

Key Signaling Pathways and Mechanisms of Action

This compound and harpagoside exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The primary mechanism involves the inhibition of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression.

Inhibition of the NF-κB Signaling Pathway

Harpagoside has been shown to suppress the activation of NF-κB in response to inflammatory stimuli such as lipopolysaccharide (LPS). This is achieved by preventing the degradation of the inhibitory subunit IκB-α, which in turn blocks the translocation of the active NF-κB dimer (p50/p65) into the nucleus. This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory enzymes like COX-2 and iNOS, and cytokines such as TNF-α, IL-1β, and IL-6.

Caption: Inhibition of the NF-κB signaling pathway by harpagoside.

Modulation of MAPK Signaling Pathways

Some evidence suggests that the anti-inflammatory effects of Harpagophytum procumbens extracts may also involve the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK and JNK. These pathways are also crucial in regulating the expression of inflammatory mediators.

Direct Enzyme Inhibition

Molecular docking studies have indicated that both harpagoside and this compound can directly interact with the active site of COX-2, suggesting a direct inhibitory effect on this key enzyme in prostaglandin synthesis. This dual action of inhibiting both the expression and activity of COX-2 contributes to their potent anti-inflammatory effects.

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the anti-inflammatory and analgesic properties of this compound and its derivatives.

In Vitro Anti-inflammatory Assays

A common experimental workflow to assess the in vitro anti-inflammatory effects of this compound involves the use of macrophage cell lines.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Detailed Methodology: LPS-Induced Inflammation in RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound or harpagoside for a specified duration (e.g., 1-2 hours) prior to stimulation.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli is added to the cell culture medium at a final concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

-

Assays:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Quantification: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assays (ELISA).

-

Protein Expression: Whole-cell lysates are subjected to SDS-PAGE and Western blotting to determine the protein levels of COX-2, iNOS, IκB-α, and phosphorylated NF-κB. β-actin is typically used as a loading control.

-

mRNA Expression: Total RNA is extracted from the cells, and the relative mRNA expression levels of Cox-2, iNos, and pro-inflammatory cytokines are determined by quantitative real-time PCR (qPCR).

-

In Vivo Analgesic Models

Animal models are crucial for evaluating the analgesic potential of this compound.

Detailed Methodology: Rat Model of Postoperative Pain

-

Animal Model: Male Sprague-Dawley rats.

-

Surgical Procedure: A plantar incision is made on the hind paw to induce postoperative pain.

-

Drug Administration: Harpagophytum procumbens extract (e.g., 300 mg/kg) is administered orally.

-

Behavioral Testing:

-

Mechanical Withdrawal Threshold (MWT): The paw withdrawal threshold in response to mechanical stimulation with von Frey filaments is measured to assess mechanical allodynia. An increase in the MWT indicates an analgesic effect.

-

Ultrasonic Vocalizations (USVs): The number of 22-27 kHz ultrasonic vocalizations, which are associated with a negative affective state in rats, is recorded. A reduction in USVs suggests pain relief.

-

Concluding Remarks

The presented data strongly support the anti-inflammatory and analgesic properties of this compound. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway and potential direct inhibition of COX-2, makes it a compelling candidate for the development of novel therapeutics for inflammatory conditions and pain management. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic potential in humans. The synergistic effects of other phytochemicals within Harpagophytum procumbens extracts may also contribute to the overall efficacy and should be a focus of future investigations.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. The Fight against Infection and Pain: Devil's Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011-2022 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Fight against Infection and Pain: Devil’s Claw (Harpagophytum procumbens) a Rich Source of Anti-Inflammatory Activity: 2011–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academy.miloa.eu [academy.miloa.eu]

Neuroprotective Effects of Harpagide: An In-Depth Technical Guide for In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Harpagide, an iridoid glycoside found in several medicinal plants, has garnered significant interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the in vitro evidence supporting the neuroprotective effects of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Neuroprotective Mechanisms

In vitro studies have revealed that this compound exerts its neuroprotective effects through multiple mechanisms, primarily by mitigating neuroinflammation, reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways crucial for neuronal survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound and its aglycone, Harpagoside.

Table 1: Effects of Harpagoside on Rotenone-Induced Neurotoxicity in Neuro-2A (N2A) Cells

| Parameter | Model | Treatment | Concentration | Result | Reference |

| Cell Viability | Rotenone (20 nmol/l) | Harpagoside | 10 µmol/l | Significantly increased cell survival rate.[1] | [1] |

| Mitochondrial Swelling | Rotenone | Harpagoside | ≥0.1 µmol/l | Significantly alleviated mitochondrial swelling.[1] | [1] |

| Mitochondrial Complex I Activity | Rotenone | Harpagoside | 1 µmol/l | Significantly counteracted the inhibitory effects of rotenone.[1] | |

| Caspase-3 Activation | Rotenone | Harpagoside | 10 µmol/l | Significantly inhibited rotenone-induced caspase-3 activation. |

Table 2: Anti-Neuroinflammatory Effects of this compound in Angiotensin II-Stimulated BV2 Microglia

| Parameter | Model | Treatment | Result | Reference |

| Microglial Activation | Angiotensin II | This compound | Alleviated M1 state conversion and neuroinflammation. | |

| Neuronal Apoptosis | Angiotensin II-activated microglia co-culture | This compound | Reduced neuronal apoptosis. | |

| Blood-Brain Barrier Disruption | Angiotensin II-activated microglia co-culture | This compound | Alleviated blood-brain barrier damage. | |

| Signaling Pathway | Angiotensin II | This compound | Inhibited the TLR4/MyD88/NF-κB signaling pathway. |

Table 3: Effects of this compound on Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in PC12 Cells

| Parameter | Model | Treatment | Result | Reference |

| Apoptosis | Thapsigargin-induced ER Stress | This compound | Significantly decreased apoptosis. | |

| ER Stress Markers | Thapsigargin-induced ER Stress | This compound | Downregulated the expression of ERS-related markers. | |

| SERCA Protein Expression | Thapsigargin-induced ER Stress | This compound | Considerably improved the expression of SERCA-related proteins. | |

| Intracellular Ca2+ | Thapsigargin-induced ER Stress | This compound | Reduced the intracellular Ca2+ concentration. | |

| Apoptosis | OGD/R in SERCA-deficient cells | This compound | Did not significantly reduce OGD/R-induced apoptosis. |

Key Signaling Pathways

This compound's neuroprotective effects are mediated by its influence on several critical intracellular signaling pathways.

TLR4/MyD88/NF-κB Signaling Pathway

In models of neuroinflammation, this compound has been shown to inhibit the activation of the Toll-like receptor 4 (TLR4) signaling pathway. By downregulating TLR4 and its downstream adapter protein MyD88, this compound prevents the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

Wnt/β-catenin Signaling Pathway

This compound has been demonstrated to activate the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and regeneration. Activation of this pathway leads to the inhibition of pro-apoptotic proteins and the promotion of axonal growth.

Endoplasmic Reticulum Stress and SERCA Pathway

This compound protects against cerebral ischemia/reperfusion injury by inhibiting endoplasmic reticulum (ER) stress. It achieves this by targeting the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), thereby preventing calcium overload and subsequent apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Neuro-2A (N2A) Cell Culture and Rotenone-Induced Neurotoxicity Model

-

Cell Culture: N2A cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Rotenone Treatment: To induce neurotoxicity, N2A cells are treated with 20 nmol/l rotenone for a specified period, typically 24-48 hours.

-

Harpagoside Treatment: Harpagoside is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1, 1, 10 µmol/l) prior to or concurrently with rotenone treatment.

BV2 Microglia Culture and Angiotensin II-Induced Neuroinflammation Model

-

Cell Culture: BV2 microglial cells are maintained in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.

-

Angiotensin II Stimulation: To induce an inflammatory response, BV2 cells are treated with Angiotensin II at a concentration determined by dose-response experiments.

-

This compound Treatment: this compound is pre-incubated with the BV2 cells for a specific duration before the addition of Angiotensin II.

PC12 Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

-

Cell Culture: PC12 cells are grown in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO2.

-

OGD/R Procedure:

-

Cells are washed with glucose-free DMEM.

-

The medium is replaced with glucose-free DMEM, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-6 hours).

-

For reoxygenation, the glucose-free medium is replaced with complete culture medium, and the cells are returned to the normoxic incubator for a further 24 hours.

-

-

This compound Treatment: this compound is added to the culture medium during the OGD phase, the reoxygenation phase, or both, depending on the experimental design.

Cell Viability Assays

-

MTT Assay:

-

Cells are seeded in a 96-well plate and treated as described in the respective models.

-

At the end of the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

-

-

CCK-8 Assay:

-

Following treatment, 10 µL of CCK-8 solution is added to each well of the 96-well plate.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by flow cytometry.

-

-

Caspase-3 Activity Assay:

-

Cell lysates are prepared according to the manufacturer's protocol for the specific caspase-3 activity assay kit.

-

The lysate is incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

The cleavage of the substrate is measured by detecting the absorbance of the chromophore pNA at 405 nm.

-

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-TLR4, anti-MyD88, anti-NF-κB, anti-β-catenin, anti-SERCA, anti-Bax, anti-Bcl-2, anti-caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, involving the modulation of key signaling pathways related to inflammation, apoptosis, and cellular stress, makes it a promising candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a solid foundation for researchers to design and conduct further studies to explore the therapeutic utility of this compound.

References

Harpagide: A Technical Deep Dive into its Cytotoxic and Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harpagide, an iridoid glycoside found in several medicinal plants, has garnered increasing interest within the scientific community for its potential therapeutic applications. Traditionally recognized for its anti-inflammatory properties, emerging research has begun to shed light on its cytotoxic and anti-cancer capabilities. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer potential, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel oncology therapeutics.

Cytotoxic Activity of this compound and Its Derivatives

While specific quantitative data on the cytotoxic effects of this compound against a wide range of cancer cell lines remains an area of active investigation, studies on related compounds and derivatives provide valuable insights into its potential efficacy.

One area of focus has been on 8-O-acetylthis compound, a derivative of this compound. Research has indicated its potential anti-cancer activity, particularly in breast cancer models.[1] Studies have explored its impact on cell proliferation and the underlying molecular mechanisms.[1]

For comparative purposes, the cytotoxic activities of various other compounds against different cancer cell lines are presented in the following tables. It is important to note that these values are not directly for this compound but offer a context for the range of potencies observed in anti-cancer drug discovery.

Table 1: Exemplary IC50 Values of Various Compounds Against Different Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound A | HCT-116 | Colon Cancer | 15.9 | [2] |

| Compound B | HepG2 | Liver Cancer | 16.03 | [2] |

| Compound C | MCF-7 | Breast Cancer | 9.5 | [2] |

| Compound 1 | HTB-26 | Breast Cancer | 10-50 | |

| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 | |

| KHF16 | MCF7 | Breast Cancer | 5.6 | |

| KHF16 | MDA-MB-231 | Breast Cancer | 6.8 |

Note: The compounds listed in this table are for illustrative purposes and are not this compound.

Mechanisms of Action: Induction of Apoptosis

A key mechanism through which anti-cancer agents exert their effects is the induction of programmed cell death, or apoptosis. Research suggests that this compound and its derivatives may trigger apoptosis in cancer cells through the modulation of key regulatory proteins.

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role in regulating the mitochondrial pathway of apoptosis. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. While direct quantitative data for this compound's effect on Bax and Bcl-2 expression is still emerging, the general experimental approach to determine this is through Western blot analysis.

Signaling Pathway Modulation

The anti-cancer effects of natural compounds are often attributed to their ability to modulate intracellular signaling pathways that are dysregulated in cancer. Preliminary evidence suggests that this compound and its derivatives may exert their influence through the PI3K/Akt and Wnt/β-catenin signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway is a key strategy in cancer therapy. Some studies suggest that natural compounds can modulate this pathway, leading to decreased cancer cell viability.

Below is a generalized representation of the PI3K/Akt signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis. Its dysregulation is a hallmark of several cancers, particularly colorectal cancer. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression, promoting cell proliferation.

The following diagram illustrates a simplified overview of the Wnt/β-catenin pathway.

References

Harpagide's Role in Modulating Cyclooxygenase-2 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, and its selective inhibition remains a key strategy for the development of anti-inflammatory therapeutics. Harpagide, an iridoid glycoside primarily found in the plant Harpagophytum procumbens (Devil's Claw), has garnered significant attention for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound and its closely related analogue, harpagoside, modulate COX-2 expression. It consolidates experimental findings, details the underlying signaling pathways, particularly NF-κB and AP-1, and presents quantitative data from key studies. This document serves as a comprehensive resource, complete with detailed experimental protocols and pathway visualizations, for professionals engaged in inflammation research and drug discovery.

Introduction to this compound and COX-2

Inflammation is a complex biological response to harmful stimuli, where the enzyme Cyclooxygenase-2 (COX-2) plays a pivotal role.[1] Unlike the constitutively expressed COX-1, COX-2 is induced by pro-inflammatory signals like cytokines and lipopolysaccharides (LPS), leading to the synthesis of prostaglandins (e.g., PGE2) that mediate pain and inflammation.[2] Consequently, selective inhibition of COX-2 is a desirable therapeutic goal to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

This compound is a major iridoid glycoside found in the secondary roots of Harpagophytum procumbens, a plant with a long history of use in traditional medicine for treating inflammatory conditions such as arthritis.[4][5] Research has increasingly focused on elucidating the scientific basis for these effects, with the modulation of COX-2 expression emerging as a primary mechanism of action. While some studies suggest weak direct enzymatic inhibition, the predominant anti-inflammatory effect of this compound and its related compounds stems from the suppression of pro-inflammatory gene expression at the transcriptional level.

This guide explores the molecular pathways targeted by this compound and harpagoside to suppress COX-2 expression, providing a detailed examination of the scientific evidence.

Core Mechanism: Transcriptional Repression of COX-2

The primary anti-inflammatory action of this compound and its analogues involves the inhibition of signaling pathways that lead to the transcription of the COX-2 gene (PTGS2). The most extensively documented mechanisms involve the suppression of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) transcription factors.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, directly activating the transcription of numerous pro-inflammatory genes, including COX-2. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by agents like LPS, IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus, bind to promoter regions, and initiate gene transcription.

Studies on harpagoside, a closely related compound often studied alongside this compound, have demonstrated a clear inhibitory effect on this pathway.

-

Prevention of IκBα Degradation: Pre-treatment of cells with harpagoside has been shown to block the LPS-induced degradation of the inhibitory subunit IκBα.

-

Inhibition of NF-κB Nuclear Translocation: By stabilizing IκBα, harpagoside effectively prevents the translocation of the active NF-κB p65 subunit from the cytoplasm into the nucleus.

-

Suppression of NF-κB Promoter Activity: Luciferase reporter gene assays confirm that harpagoside dose-dependently inhibits LPS-stimulated NF-κB promoter activity, indicating a direct interference with the activation of gene transcription.

This multi-level inhibition of the NF-κB pathway is a key mechanism by which this compound-containing extracts suppress LPS-induced COX-2 and iNOS expression.

References

- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of the major glycosides of Harpagophytum procumbens (Devil's Claw) on epidermal cyclooxygenase-2 (COX-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Harpagide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Harpagide, an iridoid glycoside, and its derivatives are secondary metabolites found in several medicinal plants, most notably Devil's Claw (Harpagophytum procumbens). These compounds have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their anti-inflammatory, analgesic, and neuroprotective properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Biological Activities

This compound and its derivatives exhibit a broad spectrum of biological effects, with the most extensively studied being their anti-inflammatory, analgesic, and neuroprotective activities.[1][2] Other reported activities include cytotoxic, anti-osteoporotic, and anti-leishmanicidal effects.[1] The primary focus of current research remains on elucidating the mechanisms underlying their therapeutic potential in inflammatory and neurodegenerative disorders.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound, its derivatives, and related extracts. It is important to note that specific quantitative data for purified this compound is limited in the public domain for some assays, with more data available for its better-known derivative, harpagoside, and for extracts of Harpagophytum procumbens.

Table 1: Anti-inflammatory Activity

| Compound/Extract | Assay | Target/Mediator | Cell Line/Model | IC50/EC50 | Reference |

| Harpagoside | NF-κB Luciferase Reporter Assay | NF-κB Transcriptional Activity | RAW 264.7 macrophages | 96.4 µM | [1] |

| Harpagoside | Griess Assay | Nitric Oxide (NO) Production | RAW 264.7 macrophages | 39.8 µM | [3] |

| Harpagophytum procumbens Extract | ELISA | TNF-α Release | Human Monocytes | ~100 µg/mL | |

| Harpagophytum procumbens Extract | ELISA | IL-6 Release | Human Monocytes | ~100 µg/mL | |

| Harpagophytum procumbens Extract (Metabolically activated) | ELISA | TNF-α Release | THP-1 cells | 49 ± 3.5 µg/mL | |

| Harpagophytum procumbens Extract | ELISA | TNF-α Release | THP-1 cells | 116 ± 8.2 µg/mL |

Table 2: Analgesic Activity

| Compound/Extract | Assay | Animal Model | ED50 | Reference |

| Data for specific this compound derivatives is limited in the reviewed literature. |

Table 3: Neuroprotective Activity

| Compound/Extract | Assay | Cell Line/Model | EC50 | Reference |

| Data for specific this compound derivatives is limited in the reviewed literature. |

Key Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating several key signaling pathways implicated in inflammation, pain, and neuronal survival.

Anti-inflammatory Effects: Inhibition of the NF-κB and MAPK Pathways

The anti-inflammatory activity of this compound derivatives is primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is largely achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway:

Harpagoside, a prominent derivative, has been shown to inhibit the activation of NF-κB. It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).

MAPK Signaling Pathway:

While the direct interaction of this compound with specific MAPK components is still under investigation, studies on related compounds and extracts suggest that the MAPK pathway is a relevant target. The MAPK cascade, including p38, ERK, and JNK, plays a crucial role in regulating the expression of inflammatory mediators. Inhibition of this pathway can lead to reduced production of TNF-α and IL-6.

References

Harpagide as a Potential Therapeutic Agent for Osteoarthritis: A Technical Guide

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, subchondral bone remodeling, and synovial inflammation.[1][2][3] The pathogenesis involves a complex interplay of mechanical stress and inflammatory processes, leading to chronic pain, stiffness, and reduced joint function.[2] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), play a central role by stimulating chondrocytes to produce matrix-degrading enzymes, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs).[4] Current therapeutic strategies primarily focus on symptomatic relief and often have limitations in long-term efficacy and safety. This has spurred research into novel therapeutic agents, particularly those derived from natural sources.

Harpagide, an iridoid glycoside, is a major bioactive constituent of Harpagophytum procumbens (Devil's Claw), a plant traditionally used for treating inflammatory conditions like arthritis. This document provides a comprehensive technical overview of the current preclinical evidence supporting the potential of this compound and its related compound, harpagoside, as a disease-modifying agent for osteoarthritis. We will delve into its molecular mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the underlying biological pathways.

Mechanism of Action: Targeting Key Inflammatory Pathways

This compound and its precursor harpagoside exert their anti-inflammatory and chondroprotective effects by modulating several critical signaling pathways implicated in OA pathogenesis. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades and the subsequent suppression of pro-inflammatory mediators and matrix-degrading enzymes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response in OA. In response to stimuli like TNF-α or IL-1β, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate into the nucleus, where it drives the transcription of numerous pro-inflammatory and catabolic genes, including COX-2, iNOS, MMPs, and various cytokines.

Studies have shown that harpagoside, a related compound often studied alongside this compound, effectively suppresses NF-κB activation. It prevents the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit. This action inhibits the downstream expression of NF-κB target genes like COX-2 and iNOS, which are key mediators of inflammation and pain.

References

- 1. This compound inhibits the TNF-α-induced inflammatory response in rat articular chondrocytes by the glycolytic pathways for alleviating osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiarthritic Effects of a Root Extract from Harpagophytum procumbens DC: Novel Insights into the Molecular Mechanisms and Possible Bioactive Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osteoarthritis: Pathology, mouse models, and nanoparticle injectable systems for targeted treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Harpagoside suppresses IL-6 expression in primary human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Harpagide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harpagide, an iridoid glycoside found in several medicinal plants, has garnered attention for its potential therapeutic effects, including its antioxidant properties. This technical guide provides an in-depth analysis of the antioxidant mechanisms of this compound, moving beyond direct radical scavenging to explore its role as a pro-drug that modulates cellular antioxidant pathways. It has been demonstrated that under acidic conditions, such as those present in gastric fluid, this compound is hydrolyzed to its aglycone, harpagogenin.[1][2] This biotransformation is critical, as harpagogenin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a master regulator of endogenous antioxidant defenses.[1][2] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key signaling pathways to support further research and development of this compound-based therapeutics.

Quantitative Antioxidant Activity

The direct antioxidant capacity of pure this compound is considered to be low. In contrast, its metabolite, harpagogenin, exhibits significant indirect antioxidant effects by activating the Nrf2 pathway. The following tables summarize the available quantitative data for this compound and the activity of plant extracts rich in this compound and related compounds.

Table 1: Direct Radical Scavenging Activity of this compound and Related Compounds

| Compound/Extract | Assay | IC50 / Activity | Source(s) |

| This compound | DPPH | < 10% scavenging at 200 µg/mL | [3] |

| Harpagoside | DPPH | > 330 µg/mL | |

| Harpagophytum zeyheri (Ethyl Acetate Extract) | DPPH | 26.86 µg/mL | |

| Harpagophytum zeyheri (Ethanol Extract) | DPPH | 31.56 µg/mL | |

| Harpagophytum zeyheri (Water Extract) | DPPH | > 100 µg/mL | |

| Harpagophytum zeyheri (Ethyl Acetate Extract) | ABTS | 12.56 µg/mL | |

| Harpagophytum zeyheri (Ethanol Extract) | ABTS | 19.59 µg/mL | |

| Harpagophytum zeyheri (Water Extract) | ABTS | 127.89 µg/mL |

Table 2: Nrf2-ARE Pathway Activation by Harpagogenin

| Compound | Assay | Result | Source(s) |

| Harpagogenin | ARE-Luciferase Reporter Assay | Potent ARE activity | |

| This compound | ARE-Luciferase Reporter Assay | No significant ARE activity |

Key Signaling Pathways

The primary antioxidant mechanism of this compound is indirect, involving its conversion to harpagogenin and the subsequent activation of the Nrf2-ARE pathway.

Conversion of this compound to Harpagogenin

Under acidic conditions, the glycosidic bond in this compound is cleaved, releasing the glucose moiety and forming the aglycone, harpagogenin. This process is crucial for its biological activity.

Conversion of this compound to its active form, Harpagogenin.

Nrf2-ARE Signaling Pathway Activation by Harpagogenin

Harpagogenin acts as an electrophile and a Michael acceptor, which allows it to react with cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Harpagogenin-mediated activation of the Nrf2-ARE pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound and its derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound or other test compounds in a suitable solvent (e.g., methanol) to prepare a series of concentrations.

-

Reaction: In a 96-well microplate, add a specific volume of the sample solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a wavelength corresponding to the maximum absorbance of DPPH (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

-

Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.

-

Reaction: Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.